4-[3-(Trifluoromethyl)phenyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Trifluoromethyl)phenyl]benzonitrile is a key intermediate in the synthesis of fluvoxamine1. It participates in nickel-catalyzed arylcyanation reaction of 4-octyne1.
Synthesis Analysis
A series of new N- (4- (substituted)-3- (trifluoromethyl) phenyl) isobutyramides were synthesized and characterized2.
Molecular Structure Analysis
The molecular formula of 4-[3-(Trifluoromethyl)phenyl]benzonitrile is C14H8F3N3. The InChI code is 1S/C14H8F3N/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8H3. The Canonical SMILES is C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C#N3.
Chemical Reactions Analysis
4-[3-(Trifluoromethyl)phenyl]benzonitrile is a key intermediate in the synthesis of fluvoxamine4. It participates in nickel-catalyzed arylcyanation reaction of 4-octyne4.
Physical And Chemical Properties Analysis
The molecular weight of 4-[3-(Trifluoromethyl)phenyl]benzonitrile is 247.21 g/mol3. It has a XLogP3-AA of 4.23. It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count3. The exact mass and monoisotopic mass is 247.06088375 g/mol3. The topological polar surface area is 23.8 Ų3. It has 18 heavy atom count3.Scientific Research Applications
Spectroelectrochemical Properties
A study by Aktaş Kamiloğlu et al. (2018) focused on synthesizing new compounds incorporating 4-[3-(Trifluoromethyl)phenyl]benzonitrile and investigating their electrochemical and spectroelectrochemical properties. These properties suggest potential applications in electrochemical technologies due to their electron transfer characteristics and color changes during redox reactions Aktaş Kamiloğlu et al., 2018.
Electrolyte Additive for Batteries
Huang et al. (2014) discovered that 4-(Trifluoromethyl)-benzonitrile enhances the cyclic stability of high voltage lithium-ion batteries. It forms a protective film on the cathode, preventing degradation and improving battery performance, indicating its significance in advancing energy storage technologies Huang et al., 2014.
Photovoltaic Applications
Jeong et al. (2011) investigated the effects of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, as an additive in polymer solar cells. The addition of this compound to the polymer blend resulted in increased power conversion efficiency, suggesting its potential to improve solar cell performance by enhancing the ordering of polymer chains Jeong et al., 2011.
Photoreactive Materials
The photoreactive nature of 4-[3-(Trifluoromethyl)phenyl]benzonitrile and its derivatives has been explored for creating novel materials with potential applications in nonlinear optics (NLO) and photopharmacology. Studies have focused on the synthesis and characterization of these compounds, revealing their promising properties for future technological applications Yang et al., 2004.
Safety And Hazards
The compound is considered hazardous. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation5. The hazard statements include H228 - H302 + H312 + H3324.
Future Directions
The future directions of 4-[3-(Trifluoromethyl)phenyl]benzonitrile are not explicitly mentioned in the search results.
Please note that this information is based on available resources and may not be fully comprehensive.
properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPLIDYXKIIHKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402463 |
Source
|
Record name | 4-[3-(trifluoromethyl)phenyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethyl)phenyl]benzonitrile | |
CAS RN |
893734-56-0 |
Source
|
Record name | 4-[3-(trifluoromethyl)phenyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.